Cas no 1019918-39-8 ((4-bromo-2-pyridyl)hydrazine)

(4-Bromo-2-pyridyl)hydrazine is a versatile brominated pyridine derivative widely used as a key intermediate in organic synthesis and pharmaceutical research. Its reactive hydrazine group and bromine substituent enable selective functionalization, making it valuable for constructing heterocyclic compounds, ligands, and biologically active molecules. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its structural features allow for efficient cross-coupling reactions, cyclizations, and other transformations, supporting applications in medicinal chemistry and material science. The presence of both nucleophilic (hydrazine) and electrophilic (bromine) sites enhances its utility in multi-step synthetic routes. Proper safety precautions should be observed due to its potential reactivity.
(4-bromo-2-pyridyl)hydrazine structure
(4-bromo-2-pyridyl)hydrazine structure
Product Name:(4-bromo-2-pyridyl)hydrazine
CAS No:1019918-39-8
MF:C5H6BrN3
MW:188.025239467621
MDL:MFCD00234091
CID:1026012
PubChem ID:53402863
Update Time:2025-10-28

(4-bromo-2-pyridyl)hydrazine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2-hydrazinylpyridine
    • 1-(4-bromopyridin-2-yl)hydrazine
    • 4-Bromo-2-hydrazinopyridine
    • (4-bromo-pyridin-2-yl)-hydrazine
    • 4-bromo-2-hydrazino-pyridine
    • AK-76352
    • ANW-57097
    • CTK8B7349
    • KB-240616
    • SureCN379728
    • Pyridine, 4-bromo-2-hydrazinyl-
    • (4-bromo-2-pyridyl)hydrazine
    • MFCD00234091
    • SY043156
    • EN300-94254
    • SCHEMBL379728
    • AMY36365
    • (4-bromopyridin-2-yl)hydrazine
    • JNOVZPGBPRDTHN-UHFFFAOYSA-N
    • DTXSID10695067
    • SCHEMBL20985956
    • SB53078
    • 1019918-39-8
    • AS-43214
    • DB-311035
    • SCHEMBL20602766
    • AKOS006273635
    • A896982
    • 1-(4-bromopyridin-2-yl) hydrazine
    • CS-0067914
    • MDL: MFCD00234091
    • Inchi: 1S/C5H6BrN3/c6-4-1-2-8-5(3-4)9-7/h1-3H,7H2,(H,8,9)
    • InChI Key: JNOVZPGBPRDTHN-UHFFFAOYSA-N
    • SMILES: BrC1C=CN=C(C=1)NN

Computed Properties

  • Exact Mass: 186.97451g/mol
  • Monoisotopic Mass: 186.97451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 88.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 50.9Ų

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(4-bromo-2-pyridyl)hydrazine Suppliers

Amadis Chemical Company Limited
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(CAS:1019918-39-8)(4-bromo-2-pyridyl)hydrazine
Order Number:A896982
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:57
Price ($):407.0
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Additional information on (4-bromo-2-pyridyl)hydrazine

Recent Advances in the Application of (4-bromo-2-pyridyl)hydrazine (CAS: 1019918-39-8) in Chemical Biology and Pharmaceutical Research

The compound (4-bromo-2-pyridyl)hydrazine (CAS: 1019918-39-8) has recently emerged as a versatile building block in medicinal chemistry and chemical biology. This heterocyclic hydrazine derivative has shown significant potential in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Recent studies have highlighted its utility as a key intermediate in the construction of pyridine-based scaffolds, which are prevalent in many FDA-approved drugs.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of (4-bromo-2-pyridyl)hydrazine as a crucial precursor for the synthesis of potent and selective JAK2 inhibitors. The bromo substituent at the 4-position was found to facilitate efficient palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the pyridine core. This approach yielded several compounds with nanomolar potency against JAK2 and excellent selectivity profiles against other kinases in the panel.

Another significant application was reported in ACS Chemical Biology, where (4-bromo-2-pyridyl)hydrazine served as a key component in the development of PROTAC (PROteolysis TArgeting Chimera) molecules. The hydrazine moiety provided an optimal linker for connecting target-binding warheads to E3 ligase-recruiting ligands. The resulting PROTACs showed enhanced cellular permeability and improved degradation efficiency of target proteins compared to traditional inhibitor designs.

The compound's unique reactivity has also been exploited in chemical biology probes. A recent Nature Chemical Biology publication described its use in creating activity-based protein profiling (ABPP) reagents, where the hydrazine group serves as a reactive handle for covalent modification of active site residues in target enzymes. This application has opened new avenues for target identification and validation in complex biological systems.

From a synthetic chemistry perspective, (4-bromo-2-pyridyl)hydrazine has proven valuable in multicomponent reactions. A 2024 study in Organic Letters demonstrated its effectiveness in Ugi-type reactions, yielding diverse heterocyclic libraries with potential pharmaceutical applications. The electron-withdrawing bromo substituent was found to modulate the reactivity of the pyridine nitrogen, enabling unique reaction pathways not accessible with unsubstituted analogs.

In the field of radiopharmaceuticals, researchers have utilized (4-bromo-2-pyridyl)hydrazine as a precursor for the synthesis of 18F-labeled PET tracers. The bromine atom serves as an excellent leaving group for nucleophilic aromatic substitution with 18F-fluoride, while the hydrazine moiety allows for subsequent conjugation to targeting vectors. This approach has been successfully applied in the development of novel neuroimaging agents currently in clinical trials.

Looking forward, the unique properties of (4-bromo-2-pyridyl)hydrazine (CAS: 1019918-39-8) position it as a valuable tool for drug discovery and chemical biology. Its dual functionality (bromo and hydrazine groups) provides multiple handles for structural modification, while the pyridine core offers favorable pharmacokinetic properties. Ongoing research continues to explore its potential in covalent inhibitor design, bifunctional molecules, and as a scaffold for fragment-based drug discovery.

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Amadis Chemical Company Limited
(CAS:1019918-39-8)(4-bromo-2-pyridyl)hydrazine
A896982
Purity:99%
Quantity:25g
Price ($):407.0
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